molecular formula C12H13NO5S B3287098 5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid CAS No. 83747-22-2

5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid

Cat. No. B3287098
CAS RN: 83747-22-2
M. Wt: 283.3 g/mol
InChI Key: GPGHRDSNAKAXQP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazolin-3-One is a chemical substance with the CAS number 2634-33-5 and the molecular formula C7H5NOS . It is primarily used as an industrial fungicide, preservative, and enzyme inhibitor .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazolin-3-One is represented by the formula C7H5NOS . The InChI representation of its structure is InChI=1/C7H5NOS/c9-7-5-3-1-2-4-6 (5)10-8-7/h1-4H, (H,8,9) .


Physical And Chemical Properties Analysis

This compound has a density of 1.367g/cm3, a melting point of 154-158°C, a boiling point of 204.5°C at 760 mmHg, and a flash point of 77.5°C . Its vapor pressure is 0.183mmHg at 25°C .

Safety And Hazards

The compound is labeled as harmful (Xn) and dangerous for the environment (N) . The risk phrases associated with it are R22, R38, R41, R43, and R50 . The safety phrases are S24, S26, S37/39, and S61 .

Future Directions

Developed countries have widely used 1,2-Benzisothiazolin-3-One in latex products, water-soluble resins, coatings (latex paint), acrylic acid, polymers, polyurethane products, photographic washes, papermaking, inks, leather, lubricating oils, and other products .

properties

IUPAC Name

5-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-11(15)7-3-4-8-13-12(16)9-5-1-2-6-10(9)19(13,17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGHRDSNAKAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183046
Record name 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid

CAS RN

83747-22-2
Record name 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83747-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Reactant of Route 2
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5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Reactant of Route 3
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5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Reactant of Route 4
5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Reactant of Route 5
5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Reactant of Route 6
5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid

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